molecular formula C15H8Cl4N2O5 B11957966 2,3,4,5-Tetrachloro-6-[(2-methyl-3-nitroanilino)carbonyl]benzoic acid CAS No. 200348-15-8

2,3,4,5-Tetrachloro-6-[(2-methyl-3-nitroanilino)carbonyl]benzoic acid

Katalognummer: B11957966
CAS-Nummer: 200348-15-8
Molekulargewicht: 438.0 g/mol
InChI-Schlüssel: IMZZLXCHHCWLLI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3,4,5-Tetrachloro-6-[(2-methyl-3-nitroanilino)carbonyl]benzoic acid is a complex organic compound characterized by its multiple chlorine substitutions and a nitroaniline moiety

Vorbereitungsmethoden

The synthesis of 2,3,4,5-Tetrachloro-6-[(2-methyl-3-nitroanilino)carbonyl]benzoic acid typically involves multiple steps, starting with the chlorination of benzoic acid derivatives. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride. The nitroaniline moiety is introduced through a coupling reaction with 2-methyl-3-nitroaniline under controlled conditions. Industrial production methods may involve large-scale chlorination and coupling reactions, followed by purification steps such as recrystallization or chromatography to obtain the final product.

Analyse Chemischer Reaktionen

2,3,4,5-Tetrachloro-6-[(2-methyl-3-nitroanilino)carbonyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules. Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and nucleophiles such as amines or alcohols. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

2,3,4,5-Tetrachloro-6-[(2-methyl-3-nitroanilino)carbonyl]benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may be studied for their biological activity and potential therapeutic uses.

    Medicine: Research may focus on its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing processes.

Wirkmechanismus

The mechanism by which 2,3,4,5-Tetrachloro-6-[(2-methyl-3-nitroanilino)carbonyl]benzoic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The nitroaniline moiety may play a role in binding to specific sites, while the chlorine substitutions can influence the compound’s reactivity and stability. Pathways involved in its mechanism of action may include inhibition of enzyme activity or modulation of receptor function.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 2,3,4,5-Tetrachloro-6-[(2-methyl-3-nitroanilino)carbonyl]benzoic acid include:

    2,3,4,5-Tetrachloro-6-cyanobenzoic acid: Shares the tetrachlorobenzoic acid core but has a cyano group instead of the nitroaniline moiety.

    2,3,5,6-Tetrachloroterephthalic acid: Another tetrachlorinated benzoic acid derivative with different functional groups

Eigenschaften

CAS-Nummer

200348-15-8

Molekularformel

C15H8Cl4N2O5

Molekulargewicht

438.0 g/mol

IUPAC-Name

2,3,4,5-tetrachloro-6-[(2-methyl-3-nitrophenyl)carbamoyl]benzoic acid

InChI

InChI=1S/C15H8Cl4N2O5/c1-5-6(3-2-4-7(5)21(25)26)20-14(22)8-9(15(23)24)11(17)13(19)12(18)10(8)16/h2-4H,1H3,(H,20,22)(H,23,24)

InChI-Schlüssel

IMZZLXCHHCWLLI-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.